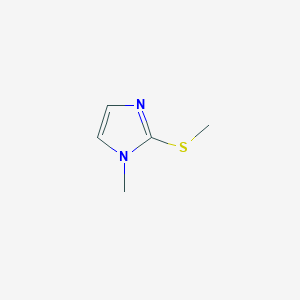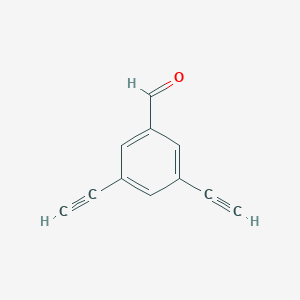![molecular formula C10H17N B120145 Tricyclo[5.2.1.02,6]decan-2-amine CAS No. 148151-81-9](/img/structure/B120145.png)
Tricyclo[5.2.1.02,6]decan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[5.2.1.02,6]decan-2-amine, also known as TC-2153, is a small molecule compound that has been studied for its potential therapeutic effects on various neurological disorders. TC-2153 has been shown to modulate the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. In
Mecanismo De Acción
Tricyclo[5.2.1.02,6]decan-2-amine modulates the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. Rac1 is involved in the regulation of actin cytoskeleton, which is important for the growth and maintenance of dendritic spines, the structures that allow neurons to communicate with each other. By modulating the activity of Rac1, Tricyclo[5.2.1.02,6]decan-2-amine can enhance synaptic plasticity and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Tricyclo[5.2.1.02,6]decan-2-amine has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to reduce the symptoms of neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to inhibit the growth of tumor cells in vitro, suggesting its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricyclo[5.2.1.02,6]decan-2-amine is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, Tricyclo[5.2.1.02,6]decan-2-amine has low solubility in water, which can make it difficult to administer in vivo. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
Future research on Tricyclo[5.2.1.02,6]decan-2-amine could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. In addition, further studies could explore the mechanisms underlying the anti-tumor effects of Tricyclo[5.2.1.02,6]decan-2-amine and its potential use in cancer treatment. Finally, research could focus on developing more efficient synthesis methods for Tricyclo[5.2.1.02,6]decan-2-amine and other Rac1 modulators, which could facilitate their use in clinical trials and ultimately lead to the development of new therapies for neurological disorders and cancer.
Métodos De Síntesis
The synthesis of Tricyclo[5.2.1.02,6]decan-2-amine involves a series of chemical reactions, starting with the reaction between 2-cyclopentenone and ethyl diazoacetate to form a cyclopropane intermediate. This intermediate is then converted to a tricyclic compound through a series of steps involving reduction, oxidation, and cyclization reactions. The final product, Tricyclo[5.2.1.02,6]decan-2-amine, is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
Tricyclo[5.2.1.02,6]decan-2-amine has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In animal models, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to improve cognitive function and reduce the symptoms of these disorders. Tricyclo[5.2.1.02,6]decan-2-amine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Propiedades
Número CAS |
148151-81-9 |
|---|---|
Nombre del producto |
Tricyclo[5.2.1.02,6]decan-2-amine |
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.02,6]decan-2-amine |
InChI |
InChI=1S/C10H17N/c11-10-5-1-2-9(10)7-3-4-8(10)6-7/h7-9H,1-6,11H2 |
Clave InChI |
IBGDJIKNTKMZEP-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)N |
SMILES canónico |
C1CC2C3CCC(C3)C2(C1)N |
Sinónimos |
4,7-Methano-3aH-inden-3a-amine,octahydro-,(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



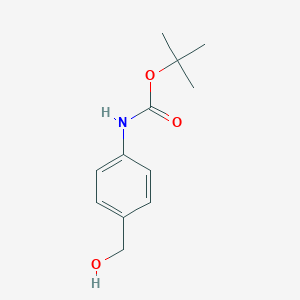
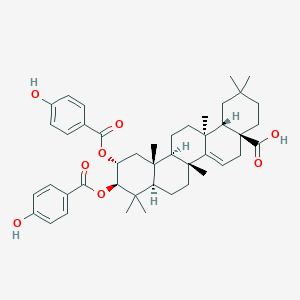
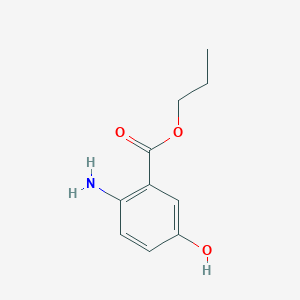
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
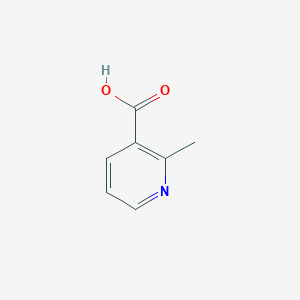
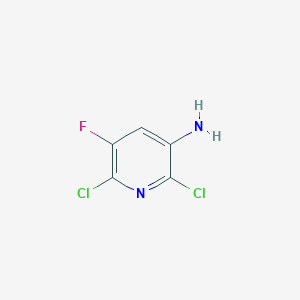
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
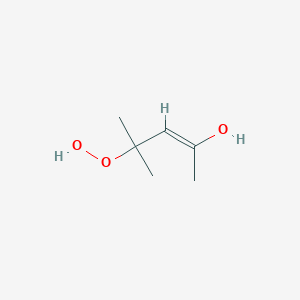
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
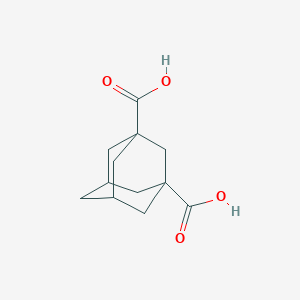
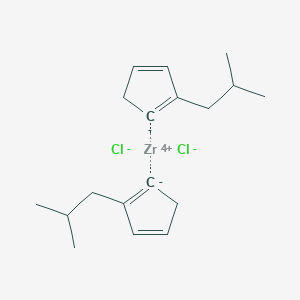
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
